REACTION_SMILES
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[Br-:1].[Br:7][c:8]1[cH:9][c:10]([CH:11]=[O:12])[cH:13][c:14]([F:16])[cH:15]1.[CH2:2]([CH2:3][CH2:4][CH3:5])[Zn+:6].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[CH2:2]([CH2:3][CH2:4][CH3:5])[c:8]1[cH:9][c:10]([CH:11]=[O:12])[cH:13][c:14]([F:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(F)cc(Br)c1
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Name
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CCCC[Zn+]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Zn+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCCCc1cc(F)cc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |